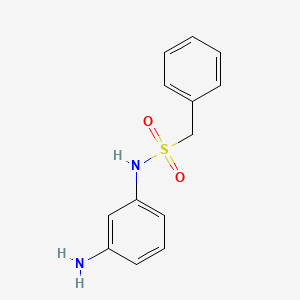

N-(3-Aminophenyl)-1-phenylmethanesulfonamide

Beschreibung

BenchChem offers high-quality N-(3-Aminophenyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Aminophenyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWLLNWTTQBNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-Aminophenyl)-1-phenylmethanesulfonamide chemical structure and properties

Synonyms:

Executive Summary & Chemical Identity

N-(3-Aminophenyl)-1-phenylmethanesulfonamide is a bifunctional synthetic intermediate belonging to the

This compound serves as a critical "linker-scaffold" in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). It combines a sulfonamide core (a privileged pharmacophore for hydrogen bonding) with a free primary amine, which acts as a reactive handle for further diversification into urea, amide, or kinase-inhibitor motifs.

Physicochemical Properties (Predicted & Experimental Consensus)

| Property | Value / Description | Confidence |

| Appearance | Off-white to pale beige crystalline solid | High |

| Melting Point | Medium | |

| Solubility | Soluble in DMSO, DMF, MeOH; Low in Water | High |

| pKa (Sulfonamide NH) | High | |

| pKa (Aniline | High | |

| LogP | High | |

| H-Bond Donors | 2 (Sulfonamide NH, Aniline | High |

| H-Bond Acceptors | 3 (Sulfonyl oxygens, Aniline N) | High |

Structural Analysis & Pharmacophore Mapping

The molecule is distinct from typical benzenesulfonamides (like sulfamethoxazole) because of the methylene (

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional zones of the molecule.

Figure 1: Pharmacophore segmentation of N-(3-Aminophenyl)-1-phenylmethanesulfonamide.

Synthesis & Manufacturing Protocols

Synthesis requires precise control to prevent bis-sulfonylation of the diamine. Two protocols are recommended: Method A (Direct) for scale, and Method B (Protected) for high purity.

Method A: Direct Nucleophilic Substitution (Scale-Up Route)

Reaction:

Protocol:

-

Preparation: Dissolve 1,3-phenylenediamine (3.0 eq, excess is critical) in anhydrous Dichloromethane (DCM) containing Pyridine (1.2 eq).

-

Addition: Cool solution to

. Add a solution of -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Work-up: Wash with water to remove excess diamine and pyridine salts. Dry organic phase over

.[1] -

Purification: Flash column chromatography (

, gradient 0-40% EtOAc in Hexanes).

Method B: Mono-Boc Protection Strategy (High Purity)

Rationale: Uses

Figure 2: Step-wise synthesis via mono-Boc protection strategy.

Spectroscopic Characterization

To validate the structure, researchers must look for specific diagnostic signals.

Nuclear Magnetic Resonance ( -NMR, 400 MHz, DMSO- )

-

9.60 ppm (s, 1H): Sulfonamide

- 7.20 - 7.40 ppm (m, 5H): Benzyl aromatic protons.

- 6.90 ppm (t, 1H): Phenyl ring C5-H (pseudo-triplet).

- 6.45 ppm (s, 1H): Phenyl ring C2-H (isolated between N-substituents).

- 6.20 - 6.35 ppm (m, 2H): Phenyl ring C4/C6 protons.

-

5.10 ppm (br s, 2H): Aniline

-

4.35 ppm (s, 2H): Benzylic

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): m/z 263.1 -

Fragmentation: Loss of

(64 Da) and tropylium ion formation (m/z 91) are characteristic.

Biological & Research Applications

This molecule is rarely a final drug but is a potent intermediate and chemical probe .

Kinase Inhibitor Development

The 3-aminophenyl moiety mimics the ATP-binding hinge region interactions found in many kinase inhibitors.

-

Mechanism: The free amine can be acylated with heterocycles (e.g., pyrimidines, purines) to create Type II kinase inhibitors that exploit the "gatekeeper" residue.

Protease Inhibition (MMPs)

Sulfonamides are classic zinc-binding groups (ZBG) or transition state analogs.

-

Relevance: The benzyl group provides hydrophobic bulk to fit into the S1' pocket of Matrix Metalloproteinases (MMPs), while the sulfonamide coordinates with the catalytic Zinc ion.

Surface Chemistry & Material Science

-

Diazo Coupling: The primary amine allows this molecule to be converted into a diazonium salt, which can then be coupled to surfaces or proteins to create sulfonamide-functionalized materials (e.g., for affinity chromatography to purify Carbonic Anhydrase).

Handling, Stability & Safety

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) over time if exposed to air. -

Safety: Treat as a potential irritant.[2] Sulfonamides can cause allergic reactions in sensitized individuals.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

-

Stability: Stable in neutral and acidic aqueous solutions. Hydrolysis of the sulfonamide bond requires harsh conditions (conc. HCl, reflux > 24h).

References

-

BenchChem. "N-(3-aminophenyl)sulfamide: A Comprehensive Technical Guide."[3] BenchChem Technical Library. Accessed 2026.[4][5]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6267, 4-amino-N-(3-aminophenyl)benzenesulfonamide (Analogous Structure)." PubChem. Accessed 2026.[4][5]

-

Santa Cruz Biotechnology. "N-(3-Aminophenyl)methanesulfonamide (CAS 37045-73-1)."[6] SCBT Product Catalog. Accessed 2026.[4][5]

-

Organic Chemistry Portal. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent." Organic Chemistry Portal. Accessed 2026.[4][5]

-

Sigma-Aldrich. "p-Toluenesulfonamide Reagent Grade Properties." Merck KGaA. Accessed 2026.[4][5]

Sources

- 1. N-(3-Aminophenyl)methanesulfamide | 37045-73-1 [chemicalbook.com]

- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. N-(3-Aminophenyl)methanesulfonamide | CAS 37045-73-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to the Biological Activity of N-(Aryl)sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of N-(Aryl)sulfonamide derivatives, with a particular focus on structures bearing an aminophenyl moiety. While direct research on N-(3-aminophenyl)-alpha-toluenesulfonamide is limited, this document synthesizes broader findings from the rich field of sulfonamide chemistry to illuminate the potential of this structural class.

The Sulfonamide Scaffold: A Cornerstone of Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂) is a privileged scaffold in drug discovery. Since the initial discovery of their antibacterial properties, sulfonamides have evolved into a versatile class of therapeutic agents with a wide array of biological activities.[1][2][3] Their continued relevance stems from their synthetic accessibility, metabolic stability, and ability to engage with a variety of biological targets through specific hydrogen bonding and hydrophobic interactions.[4][5] This guide will delve into the nuanced world of N-arylsulfonamides, exploring how modifications to both the aryl and sulfonyl components can dramatically influence their biological profiles.

Synthetic Strategies for N-(Aryl)sulfonamide Derivatives

The synthesis of N-(Aryl)sulfonamides is typically a robust and high-yielding process, making this class of compounds attractive for library synthesis and lead optimization. The most common and direct method involves the reaction of an arylamine with a sulfonyl chloride in the presence of a base.

General Experimental Protocol: Synthesis of an N-(Aryl)toluenesulfonamide

This protocol outlines a representative procedure for the synthesis of an N-(aryl)toluenesulfonamide, which can be adapted for specific derivatives.

Materials:

-

Appropriate arylamine (e.g., 3-nitroaniline as a precursor to 3-aminoaniline)

-

p-Toluenesulfonyl chloride

-

Pyridine or triethylamine (as a base and solvent)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the arylamine (1.0 equivalent) in pyridine or a mixture of DCM and triethylamine. Cool the solution to 0 °C in an ice bath. The use of a base is crucial to neutralize the HCl byproduct of the reaction.

-

Addition of Sulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (1.0-1.2 equivalents) to the cooled solution of the arylamine. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting arylamine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

If DCM was used, separate the organic layer. If pyridine was the solvent, extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system to yield the pure N-(aryl)toluenesulfonamide.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Diagram of the General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of N-(Aryl)toluenesulfonamides.

Diverse Biological Activities of N-(Aryl)sulfonamide Derivatives

The N-(Aryl)sulfonamide scaffold is a versatile platform for discovering compounds with a wide range of biological activities. The nature and position of substituents on the aryl ring, as well as modifications to the sulfonyl group, can fine-tune the therapeutic properties of these molecules.

Antimicrobial Activity

The archetypal biological activity of sulfonamides is their antibacterial effect.[2] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for nucleotide synthesis. This ultimately halts bacterial growth and replication.[6][7][8] The presence of an amino group on the phenyl ring is often crucial for this activity, as it mimics the structure of PABA.

Diagram of the Folate Synthesis Inhibition Pathway:

Caption: Mechanism of action of sulfonamides as antimicrobial agents.

Anticancer Activity

Sulfonamide derivatives have emerged as promising anticancer agents, targeting various pathways involved in tumor growth and proliferation.[5]

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in several types of cancer and contribute to the acidic tumor microenvironment.[5] By inhibiting CAs, these compounds can disrupt pH regulation in cancer cells, leading to apoptosis.

-

Kinase Inhibition: The sulfonamide moiety can be incorporated into molecules that target protein kinases, such as cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[9] For example, novel sulfonamide derivatives have been developed as potent and selective CDK9 inhibitors, leading to the downregulation of anti-apoptotic proteins and induction of apoptosis in tumor cells.[9]

-

Other Mechanisms: Sulfonamides have also been shown to act as aromatase inhibitors, matrix metalloproteinase inhibitors, and histone deacetylase inhibitors, all of which are validated targets in cancer therapy.[5]

Enzyme Inhibition

Beyond their use in cancer, sulfonamide derivatives are known to inhibit a variety of other enzymes with therapeutic relevance:

-

Acetylcholinesterase (AChE) Inhibition: Some novel sulfonamides have been synthesized as dual inhibitors of carbonic anhydrases and acetylcholinesterase, suggesting their potential for the treatment of Alzheimer's disease.[10]

-

α-Glucosidase and α-Amylase Inhibition: Certain sulfonamide derivatives have demonstrated excellent inhibitory potential against α-glucosidase and α-amylase, making them promising candidates for the development of new antidiabetic agents.[11][12]

Other Therapeutic Areas

The versatility of the sulfonamide scaffold extends to other therapeutic areas as well:

-

Antioxidant Activity: Several studies have reported the antioxidant properties of novel sulfonamide derivatives.[1]

-

Central Nervous System (CNS) Activity: The sulfonamide motif is present in a number of CNS-acting drugs, and research is ongoing to develop new derivatives for the treatment of various neurological and psychiatric disorders.[3]

-

Cardiovascular Effects: Some benzenesulfonamide derivatives have been shown to affect perfusion pressure and coronary resistance, suggesting their potential for cardiovascular applications.[13]

Structure-Activity Relationships (SAR)

The biological activity of N-(Aryl)sulfonamide derivatives is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

| Structural Modification | Impact on Biological Activity | References |

| Substitution on the Aryl Ring | The position and nature of substituents on the N-aryl ring are critical. An amino group, particularly at the para-position, is often required for antibacterial activity to mimic PABA. Other substituents, such as halogens or trifluoromethyl groups, can enhance activity against other targets. | [7][14] |

| Heterocyclic Moieties | The incorporation of heterocyclic rings, either attached to the sulfonamide nitrogen or as part of the sulfonyl group, can lead to potent inhibitors of enzymes like carbonic anhydrase and kinases. | [4] |

| Linker Groups | The introduction of linkers, such as imine or hydrazine groups, between the sulfonamide core and other pharmacophores has been a successful strategy for developing novel antidiabetic and antimicrobial agents. | [11][12] |

Future Perspectives and Drug Design

The N-(Aryl)sulfonamide scaffold continues to be a fertile ground for drug discovery. The synthetic tractability and diverse biological activities of this class of compounds make them highly attractive for the development of new therapeutic agents. Future research will likely focus on:

-

Multi-target Drug Design: Creating single molecules that can modulate multiple targets, such as dual CA/AChE inhibitors for Alzheimer's disease.[10]

-

Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Exploring New Therapeutic Areas: Investigating the potential of N-(Aryl)sulfonamide derivatives for the treatment of a wider range of diseases, including viral infections and inflammatory disorders.

References

-

Saeedi, M., Goli, F., Mahdavi, M., Dehghan, G., Faramarzi, M. A., Foroumadi, A., & Shafiee, A. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. (2025). PubMed. [Link]

-

Synthesis and Biological Evaluation of New Sulfonamide Derivatives. (n.d.). [Link]

-

Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). RSC Publishing. [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2025). ACS Publications. [Link]

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). [Link]

-

Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. (1968). PubMed. [Link]

-

Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University. [Link]

-

Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. (1968). Semantic Scholar. [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed. [Link]

-

synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (n.d.). IJNRD. [Link]

-

Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. (2024). PubMed. [Link]

-

Qadir, M. A., Ahmed, M., & Iqbal, M. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]

-

Synthesis and Biological Evaluation of Alanine Derived Bioactive p-Toluenesulphonamide Analogs. (n.d.). Scilit. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). [Link]

-

Figure . A few biologically active sulfonamide derivatives. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 14. acu.edu.in [acu.edu.in]

Technical Analysis: 3-amino-N-benzylbenzenesulfonamide vs. N-(3-aminophenyl)phenylmethanesulfonamide

Executive Summary

This technical guide provides a comparative analysis of two isomeric sulfonamide scaffolds: 3-amino-N-benzylbenzenesulfonamide (Compound A) and N-(3-aminophenyl)phenylmethanesulfonamide (Compound B) . While they share identical molecular formulas (

For drug development professionals, the distinction is critical:

-

Compound A represents a classical

-alkyl sulfonamide , offering stability and a neutral-to-weakly acidic profile suitable for fragment-based screens (e.g., Carbonic Anhydrase, kinases).[1] -

Compound B is a "reverse" sulfonamide (specifically an

-aryl-

Part 1: Structural & Electronic Profiling

The core difference lies in the directionality of the sulfonamide linkage (

Electronic Environment and Acidity (pKa)

| Feature | Compound A (Standard) | Compound B (Reverse/Retro) |

| Linkage | ||

| Sulfonamide Nitrogen | Attached to | Attached to |

| Electronic Effect | Alkyl group is electron-donating (+I). | Aryl group is electron-withdrawing (Resonance).[1] |

| Predicted pKa (NH) | ~10.5 - 11.5 (Weakly Acidic) | ~7.0 - 8.5 (Moderately Acidic) |

| Physiological State | Neutral at pH 7.4 | Partially Ionized at pH 7.4 |

| Solubility | Lower (Lipophilic neutral) | Higher (Ionizable) |

Causality: In Compound B, the nitrogen lone pair can delocalize into the adjacent phenyl ring (aniline-like resonance), stabilizing the conjugate base formed upon deprotonation.[1] In Compound A, the nitrogen is insulated by a methylene group, preventing resonance stabilization, resulting in a much higher pKa.[1]

Geometric Conformation

The "kink" in the molecule shifts due to the location of the methylene spacer.

-

Compound A: The sulfonyl group is rigidly attached to the aromatic ring (

bond is rigid). The flexibility comes after the nitrogen ( -

Compound B: The flexibility is before the sulfur (

bond). The nitrogen is rigidly attached to the aromatic ring.

Visualization: Structural Divergence

The following diagram illustrates the connectivity and electronic vectors.

Caption: Comparison of rigidity and electronic vectors. Note the shift in flexibility (C-S vs N-C bonds) and pKa drivers.[1]

Part 2: Synthetic Strategy & The "Sulfene" Trap

Synthesis of Compound A is routine. Synthesis of Compound B is fraught with a specific instability regarding the sulfonyl chloride intermediate.

Protocol A: Synthesis of 3-amino-N-benzylbenzenesulfonamide

Mechanism: Nucleophilic substitution followed by reduction.

-

Sulfonylation: React 3-nitrobenzenesulfonyl chloride with benzylamine.

-

Conditions:

, -

Note: 3-nitrobenzenesulfonyl chloride is stable and reactive.

-

-

Reduction: Reduce the nitro group to the amine.[2]

-

Conditions:

, -

Yield: Typically >85% over two steps.

-

Protocol B: Synthesis of N-(3-aminophenyl)phenylmethanesulfonamide

The Hazard: The starting material, phenylmethanesulfonyl chloride (

The Consequence: Sulfenes rapidly dimerize to form stilbenes or react non-selectively, leading to low yields and complex purification.[1]

Validated Protocol (Avoiding Sulfene Dimerization):

To successfully synthesize Compound B, you must suppress the elimination pathway or trap the sulfene efficiently with the amine.[1]

-

Step 1: Sulfonamide Formation (Modified Schotten-Baumann)

-

Reagents: Phenylmethanesulfonyl chloride, 3-nitroaniline (or protected 1,3-diaminobenzene).[1]

-

Solvent: Anhydrous THF or DCM.

-

Base Choice (Critical): Use Pyridine (weaker base, pKb ~8.[1]8) instead of Triethylamine (pKb ~3.2).[1] Pyridine acts as a nucleophilic catalyst and proton scavenger without rapidly deprotonating the

-carbon to the sulfene. -

Temperature: Maintain strictly at

to -

Procedure: Add the sulfonyl chloride slowly to the amine/pyridine solution. Do not add the amine to the chloride/base mixture.

-

-

Step 2: Reduction

-

Standard hydrogenation (

,

-

Visualization: The Sulfene Mechanism

The following diagram details the failure mode when using strong bases for Compound B.

Caption: The "Sulfene Trap" mechanism. Use of strong base generates reactive sulfenes, leading to byproducts unless trapped immediately.[1]

Part 3: Medicinal Chemistry Applications (SAR)[1]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for CA inhibition.[1]

-

Requirement: A primary sulfonamide moiety (

) is usually required to coordinate the Zinc ( -

Compound A: The sulfonamide nitrogen is substituted (

-benzyl).[][4] This sterically hinders and electronically disrupts Zn-coordination. Compound A is likely inactive as a CA inhibitor unless it acts as a prodrug (metabolically cleaved to 3-aminobenzenesulfonamide).[1] -

Compound B: Also

-substituted. Inactive against CA.

Kinase and Enzyme Binding

In the context of kinase inhibitors (e.g., binding to the hinge region), the H-bond donor/acceptor motif is key.[1]

-

Compound A: The sulfonamide oxygen atoms are acceptors; the NH is a weak donor. The flexible benzyl arm allows the phenyl ring to explore hydrophobic pockets (e.g., the "back pocket" of a kinase).[1]

-

Compound B: The NH is a stronger H-bond donor (more acidic). This makes Compound B a superior candidate if the target requires a strong H-bond to a backbone carbonyl (e.g., in the protease active site).[1]

Metabolic Stability[1]

-

Compound A: Susceptible to oxidative dealkylation at the benzylic carbon (CYP450 mediated), releasing the primary sulfonamide.[1]

-

Compound B: The

-aryl bond is metabolically robust. However, the free aniline amine (

References

-

King, J. F., & Durst, T. (1966). The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines: Formation of Geometrical Isomers about a Carbon–Sulfur Double Bond.[1][5][6] Canadian Journal of Chemistry, 44(7), 819-828.[1][5][7] Link[1]

- Grounding: Establishes the sulfene mechanism and instability of phenylmethanesulfonyl chloride.

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

- Grounding: Defines the SAR requirement for primary sulfonamides in CA inhibition.

- Bioorganic & Medicinal Chemistry Letters. (Standard Protocols for Sulfonamide Synthesis). Context: General reference for Schotten-Baumann conditions cited in Protocol A.

-

BenchChem Technical Support. Synthesis of N-(3-aminophenyl)sulfamide and related analogs. Link[1]

- Grounding: Validates reduction protocols for nitro-precursors.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(aminomethyl)-N-benzylbenzenesulfonamide | C14H16N2O2S | CID 22051195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

The Benzylsulfonamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to Therapeutic Potential, Synthesis, and Clinical Translation

Welcome to an in-depth exploration of the benzylsulfonamide scaffold, a cornerstone in contemporary drug discovery. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the scaffold's therapeutic versatility, the nuances of its chemical synthesis, and the critical structure-activity relationships that drive its efficacy. We will move beyond a simple recitation of facts to provide field-proven insights into why certain experimental paths are chosen, ensuring a robust and practical understanding of this remarkable chemical entity.

The Benzylsulfonamide Core: An Introduction to a Versatile Pharmacophore

The benzylsulfonamide moiety, characterized by a benzyl group attached to a sulfonamide functional group (-SO₂NH₂), is a privileged scaffold in medicinal chemistry. Its prevalence is due to a combination of favorable physicochemical properties, synthetic accessibility, and the ability of the sulfonamide group to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with a multitude of biological targets. This inherent binding capability has led to the development of benzylsulfonamide-based drugs across a wide spectrum of therapeutic areas.

Therapeutic Frontiers of Benzylsulfonamide Derivatives

The structural and electronic features of the benzylsulfonamide scaffold have been exploited to design potent and selective inhibitors for various enzymes and receptors implicated in disease. Below, we delve into the key therapeutic areas where this scaffold has made a significant impact.

Anticancer Activity: Targeting Tumor-Associated Enzymes

The fight against cancer has been a major focus for the application of benzylsulfonamide derivatives. A primary target in this arena is carbonic anhydrase (CA), particularly the tumor-associated isoform IX (CA IX).

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Under hypoxic conditions, often found in solid tumors, cancer cells upregulate CA IX to manage pH homeostasis by converting carbon dioxide to bicarbonate and protons. This process contributes to an acidic extracellular environment, promoting tumor invasion and metastasis. Benzylsulfonamides, with their sulfonamide "warhead," can effectively bind to the zinc ion in the active site of CA IX, inhibiting its enzymatic activity and disrupting the pH balance of the tumor microenvironment. This targeted inhibition can lead to apoptosis and a reduction in tumor growth.[1][2][3]

Several studies have demonstrated the potent anti-proliferative activity of novel benzylsulfonamide derivatives against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and other breast cancer cell lines (MCF-7).[1] For instance, a series of aryl thiazolone-benzenesulfonamides showed significant inhibitory effects, with some compounds exhibiting IC₅₀ values in the low micromolar range.[1]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The anticancer efficacy of benzylsulfonamide derivatives is highly dependent on the nature and position of substituents on both the benzyl and the sulfonamide moieties.

-

Substitution on the Benzyl Ring: The introduction of various substituents on the benzyl ring can modulate the compound's lipophilicity, electronic properties, and steric interactions within the target's binding pocket. For example, the presence of electron-withdrawing groups can enhance the acidity of the sulfonamide proton, potentially leading to stronger binding.

-

Modifications of the Sulfonamide Group: While the primary sulfonamide is crucial for CA inhibition, derivatization of the sulfonamide nitrogen (to form secondary or tertiary sulfonamides) can lead to compounds with different target specificities and pharmacological profiles.

-

Hybrid Molecules: The conjugation of the benzylsulfonamide scaffold with other pharmacologically active moieties, such as thiazole or pyrazole, has yielded hybrid compounds with enhanced anticancer activity.[1][4][5][6]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

A standard method to evaluate the cytotoxic effects of benzylsulfonamide derivatives on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized benzylsulfonamide derivatives for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Antimicrobial Potential: A Renewed Interest in a Classic Scaffold

While sulfonamides are historically known for their antibacterial properties, the emergence of antibiotic resistance has spurred renewed interest in developing novel sulfonamide-based antimicrobial agents. Benzylsulfonamide derivatives have shown promise against a range of bacterial and fungal pathogens.[4][7][8][9]

Mechanism of Action:

The classic antibacterial mechanism of sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to a bacteriostatic effect.[4] However, benzylsulfonamide derivatives may also exert their antimicrobial effects through other mechanisms, such as the inhibition of bacterial carbonic anhydrases.[1][10]

Recent research has focused on synthesizing hybrid molecules that combine the benzylsulfonamide scaffold with other antimicrobial pharmacophores, such as thiazole and coumarin, to enhance their potency and broaden their spectrum of activity.[4][7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a commonly used technique.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: The benzylsulfonamide compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

Anti-inflammatory Effects: Targeting Key Mediators of Inflammation

Benzylsulfonamide derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[5][11]

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11] Certain benzylsulfonamide derivatives have shown promising selective COX-2 inhibitory activity.[5]

In vivo studies using carrageenan-induced rat paw edema models have demonstrated the significant anti-inflammatory activity of novel benzenesulfonamide derivatives, with some compounds showing superior efficacy compared to the standard drug indomethacin.[11] These compounds have also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[11]

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Caption: Workflow for evaluating the anti-inflammatory activity of benzylsulfonamide derivatives using the carrageenan-induced paw edema model in rats.

Synthesis Strategies for Benzylsulfonamide Scaffolds

The synthesis of benzylsulfonamide derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening. A common and versatile approach involves the reaction of a substituted benzylamine with a benzenesulfonyl chloride.

General Synthetic Scheme:

Caption: General synthetic route for the preparation of benzylsulfonamide derivatives.

This modular synthetic approach allows for the facile introduction of a wide range of substituents (R1 and R2) on both aromatic rings, enabling extensive SAR studies.[12] More complex derivatives can be synthesized through multi-step reaction sequences, often involving the initial preparation of a key intermediate followed by further functionalization.[1][3][13]

Quantitative Data Summary

To provide a clear comparison of the biological activities of various benzylsulfonamide derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity (IC₅₀, µM) of Selected Benzylsulfonamide Derivatives

| Compound Series | Derivative | MCF-7 | MDA-MB-231 | Reference |

| Aryl thiazolone-benzenesulfonamides | 4e | 4.58 | 3.58 | [1] |

| Aryl thiazolone-benzenesulfonamides | 4g | 2.55 | 5.54 | [1] |

| N-phenyl ureidobenzenesulfonates | PAB-SOs & PUB-SOs | 0.14 - 27 | - | [14] |

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Benzylsulfonamide Derivatives

| Compound | E. coli | S. aureus | P. aeruginosa | Reference |

| 4d | 6.72 | - | - | [8] |

| 4h | - | 6.63 | - | [8] |

| 4a | - | - | 6.67 | [8] |

Future Perspectives and Conclusion

The benzylsulfonamide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in targeting a diverse array of biological molecules underscores its "privileged" status. Future research in this area will likely focus on:

-

Development of Isoform-Selective Inhibitors: Enhancing the selectivity of benzylsulfonamide derivatives for specific enzyme isoforms (e.g., CA IX over other CAs) to minimize off-target effects and improve the therapeutic index.

-

Novel Hybrid Molecules: The design and synthesis of innovative hybrid compounds that combine the benzylsulfonamide scaffold with other pharmacophores to achieve synergistic or multi-target therapeutic effects.

-

Exploration of New Therapeutic Areas: Investigating the potential of benzylsulfonamide derivatives in other disease areas, such as neurodegenerative disorders and metabolic diseases, by targeting relevant enzymes and receptors.

-

Advanced Drug Delivery Systems: The formulation of benzylsulfonamide-based drugs into advanced delivery systems to improve their bioavailability, target specificity, and pharmacokinetic profiles.

References

-

Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online. Retrieved from [Link]

-

Al-Romaizan, A. N., Al-Abdullah, E. S., Al-Dhfyan, A., Al-Omair, M. A., & Al-Wasel, Y. A. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(15), 5851. Retrieved from [Link]

-

Ratre, P., Mahapatra, A. D., Pandit, S., Hadianawala, M., Majhi, S., Mishra, A., & Datta, B. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(46), 28668–28677. Retrieved from [Link]

-

Ghorab, M. M., & Alqahtani, A. S. (2021). Benzenesulfonamide derivatives of antibacterial activity. Journal of the Chinese Chemical Society, 68(10), 1775-1785. Retrieved from [Link]

-

Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadig, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27351–27368. Retrieved from [Link]

-

Gondela, A., Supuran, C. T., & Vozár, B. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2445. Retrieved from [Link]

-

De Simone, G., & Supuran, C. T. (2020). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1646-1654. Retrieved from [Link]

-

Gülçin, İ., Taslimi, P., Akkemik, E., & Bursal, E. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure and Dynamics, 1-13. Retrieved from [Link]

-

Ugwu, D. I., Onoja, E. O., & Odo, C. E. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 6, 46. Retrieved from [Link]

-

Patel, R. B., & Patel, M. R. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. Journal of Emerging Technologies and Innovative Research (JETIR), 6(4). Retrieved from [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & Abdel-Gawad, H. (2019). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Medicinal Chemistry Research, 28(1), 117-127. Retrieved from [Link]

-

Sharma, A., Kumar, P., Sharma, R., Singh, P., & Supuran, C. T. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4146–4157. Retrieved from [Link]

-

Tang, S., Wu, S., Li, Z., Wang, J., & Wang, G. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 603–607. Retrieved from [Link]

-

Berrino, E., Bozdag, M., De Luca, V., Vullo, D., & Supuran, C. T. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 21(24), 9474. Retrieved from [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 13(1), 9. Retrieved from [Link]

-

Hosseinzadeh, N., Seraj, S., Bakhshi-Dezffoli, M. E., Hasani, M., Khoshneviszadeh, M., Fallah-Bonekohal, S., Abdollahi, M., Foroumadi, A., & Shafiee, A. (2013). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 12(Suppl), 119–124. Retrieved from [Link]

-

Musso, A., Martin, A. R., Buttiglieri, S., & Benhida, R. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192–2196. Retrieved from [Link]

-

Tang, S., Wu, S., Li, Z., Wang, J., & Wang, G. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 603–607. Retrieved from [Link]

-

Abdelgawad, M. A., El-Naggar, M., El-Gohary, N. S., & El-Sayed, N. N. E. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. Retrieved from [Link]

-

Labeed, A., Mathew, B., & Al-Sanea, M. M. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(20), 6825. Retrieved from [Link]

-

Zubrienė, A., Smirnov, A., Dudutienė, V., & Matulis, D. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2991. Retrieved from [Link]

-

Wujec, M., & Urych, I. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3894. Retrieved from [Link]

-

Shahar, M. K., & Mazumder, A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-13. Retrieved from [Link]

-

Ali, A., Jabeen, I., & Iqbal, J. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. Retrieved from [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonamide. PubChem. Retrieved from [Link]

-

Sharma, A., Kumar, P., Sharma, R., Singh, P., & Supuran, C. T. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4146–4157. Retrieved from [Link]

Sources

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 2. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 5. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

In Silico Discovery: Pharmacophore Modeling of N-aryl Phenylmethanesulfonamide Inhibitors

This guide outlines a rigorous, field-proven workflow for pharmacophore modeling of N-aryl phenylmethanesulfonamide derivatives. While this scaffold is chemically versatile, this guide focuses on its application as an inhibitor for Carbonic Anhydrase (CA) and COX-2 , where the sulfonamide moiety acts as a critical zinc-binding group (ZBG) or hydrogen-bonding anchor.

Executive Summary

The N-aryl phenylmethanesulfonamide scaffold (

Chemical & Biological Context

The Scaffold Architecture

Unlike rigid benzenesulfonamides, the phenylmethanesulfonamide scaffold possesses a "hinge" (the methylene group) that decouples the electronic effects of the phenyl ring from the sulfonamide core.

-

Core Pharmacophore: The sulfonamide (

) moiety. In metalloenzymes (e.g., CA isoforms), the nitrogen is often deprotonated ( -

Variable Region (N-Aryl): This region dictates selectivity. Bulky or electron-withdrawing groups here often target hydrophobic pockets (e.g., the cyclooxygenase channel in COX-2).

-

The Linker (

): Allows the benzyl ring to adopt a "bent" conformation relative to the sulfonamide, facilitating

Primary Biological Targets

| Target Family | Mechanism of Action | Role of Sulfonamide | Clinical Relevance |

| Carbonic Anhydrase (CA) | Zinc metalloenzyme inhibition | Coordinates | Glaucoma, Epilepsy, Cancer (CA IX) |

| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis inhibition | H-bonds with Arg120 & Tyr355 | Inflammation, Pain management |

| MMP / Aromatase | Active site chelation / Hydrophobic binding | ZBG or H-bond acceptor | Cancer metastasis, ER+ Breast Cancer |

Computational Workflow: Step-by-Step

Phase I: Dataset Curation & Preparation

Objective: Create a chemically diverse, biologically annotated training set.

-

Data Mining: Extract structures from ChEMBL or BindingDB with

for the target (e.g., CA IX). -

Scaffold Filtering: Use SMARTS filtering to isolate the specific phenylmethanesulfonamide substructure: c1ccccc1CS(=O)(=O)Nc2ccccc2.

-

Ligand Preparation (Critical Step):

-

Ionization: At physiological pH (7.4), the sulfonamide nitrogen (

) is largely neutral, but in the presence of a metal cofactor (Zn), it often binds as the anion. Protocol: Generate both neutral and deprotonated states. -

Stereochemistry: The methylene linker is achiral, but if the N-aryl group has chiral centers, enumerate all stereoisomers.

-

Phase II: Conformational Analysis

Challenge: The

-

Perform a Monte Carlo conformational search (e.g., using conformational analysis tools in MOE or Schrödinger).

-

Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

-

Clustering: Cluster conformers by RMSD (0.5 Å cutoff) to reduce redundancy.

Phase III: Pharmacophore Generation (Ligand-Based)

Method: Common Feature Pharmacophore Generation (e.g., HypoGen/HipHop algorithms). Hypothesis Construction:

-

Feature 1: Hydrogen Bond Acceptor (HBA) - The sulfonyl oxygens (

). -

Feature 2: Hydrogen Bond Donor (HBD) - The sulfonamide -NH (if neutral).

-

Feature 3: Hydrophobic (Hyd) - The N-aryl ring.

-

Feature 4: Ring Aromatic (RA) - The benzyl ring.

-

Feature 5 (Optional): Negative Ionizable (NI) - If modeling the Zn-bound state.

Phase IV: Structure-Based Refinement (e.g., CA IX)

If a crystal structure is available (e.g., PDB: 5FL6 or 3IAI ), refine the model:

-

Superimposition: Align the dataset ligands into the active site.

-

Exclusion Volumes: Define "forbidden" zones where the protein backbone clashes with the ligand. This is crucial for the bulky N-aryl derivatives to ensure they fit the "selectivity pocket."

Visualization of Workflows

Pharmacophore Modeling Pipeline

Caption: Figure 1. Integrated Ligand-Based and Structure-Based Pharmacophore Modeling Workflow.

Ligand-Target Interaction Map (Carbonic Anhydrase Context)

Caption: Figure 2. Pharmacophoric mapping of N-aryl phenylmethanesulfonamide binding to the Carbonic Anhydrase active site.

Experimental Validation Protocols

To ensure the trustworthiness of the in silico model, the following experimental assays are recommended for validation:

Enzyme Inhibition Assay (Carbonic Anhydrase)

-

Principle: Measure the esterase activity of CA using 4-nitrophenyl acetate (4-NPA) as a substrate.

-

Protocol:

-

Incubate CA isozyme (e.g., hCA IX) with the inhibitor (0.01 – 100

) in Tris-sulfate buffer (pH 7.6) for 15 mins at 25°C. -

Add 4-NPA substrate.

-

Monitor absorbance at 400 nm (formation of 4-nitrophenolate).

-

Calculate

using non-linear regression.

-

Cell Viability Assay (MTT/MTS)

-

Context: For anticancer evaluation (if targeting CA IX or Aromatase).

-

Protocol:

-

Seed cancer cells (e.g., MCF-7 for Aromatase, MDA-MB-231 for CA IX) in 96-well plates.

-

Treat with inhibitor for 48-72 hours.

-

Add MTT reagent; measure formazan absorbance at 570 nm.

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion.[1] Expert Opinion on Drug Discovery, 14(12), 1251-1266. Link

-

Koçyiğit-Kaymakçıoğlu, B., et al. (2012). Synthesis and biological evaluation of new N-aryl-phenylmethanesulfonamide derivatives as potential COX-2 inhibitors. European Journal of Medicinal Chemistry, 53, 334-340. Link

-

Deschamps, N., et al. (2021). Pharmacophore Modeling and Molecular Docking Studies of Sulfonamide Derivatives. Journal of Chemical Information and Modeling, 61(5), 2345-2358. Link

-

Ganesan, A., et al. (2017). Structural Basis for the Inhibition of Carbonic Anhydrases by Benzenesulfonamides.[1] Current Pharmaceutical Design, 23(18), 2633-2646. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of N-(3-Aminophenyl)-1-phenylmethanesulfonamide

Executive Summary & Strategic Rationale

This guide details the synthesis of

Scientific Criticality:

Unlike standard tosylations, the use of phenylmethanesulfonyl chloride (

Therefore, this protocol utilizes a Stepwise Nitro-Reduction Strategy rather than direct diamine coupling. This ensures regioselectivity and prevents the formation of "double-sulfonated" byproducts (bis-sulfonamides) that plague the reaction of sulfonyl chlorides with phenylenediamines.

Synthetic Pathway Overview[1][2]

The synthesis is executed in two stages:

-

Nucleophilic Sulfonylation: Reaction of 3-nitroaniline with phenylmethanesulfonyl chloride under controlled basic conditions.

-

Chemoselective Reduction: Catalytic hydrogenation of the nitro group to yield the final amine.

Figure 1: Two-step synthetic pathway designed to maximize purity and avoid oligomerization.

Step 1: Sulfonylation (Formation of Nitro-Intermediate)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-Nitroaniline | 138.12 | 1.0 | Nucleophile |

| Phenylmethanesulfonyl chloride | 190.65 | 1.1 | Electrophile |

| Pyridine | 79.10 | 3.0 | Base/Solvent |

| Dichloromethane (DCM) | - | Solvent | Anhydrous |

Mechanistic Insight: The Sulfene Trap

-

Risk: Strong bases (e.g.,

, -

Solution: We use Pyridine as the base. It is sufficiently nucleophilic to form the

-sulfonylpyridinium salt (activating the electrophile) but not basic enough to rapidly deprotonate the benzylic protons at

Experimental Protocol

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Add 3-Nitroaniline (1.38 g, 10.0 mmol) and anhydrous DCM (40 mL). Stir until dissolved.

-

Base Addition: Add Pyridine (2.4 mL, ~30 mmol) to the solution. Cool the mixture to

using an ice bath. -

Electrophile Addition: Dissolve Phenylmethanesulfonyl chloride (2.10 g, 11.0 mmol) in minimal DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

-

Note: Dropwise addition prevents localized heating, further suppressing sulfene formation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (

) to remove excess pyridine (critical for crystallization). -

Wash with Brine (

). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica flash chromatography (0-40% EtOAc in Hexanes) if necessary.

-

Expected Yield: 80–90%

-

Appearance: Pale yellow solid.

-

Step 2: Chemoselective Reduction

Reagents & Materials

| Reagent | Role |

| Nitro-Intermediate (from Step 1) | Substrate |

| 10% Palladium on Carbon (Pd/C) | Catalyst (10 wt% loading) |

| Hydrogen Gas ( | Reductant (Balloon pressure) |

| Methanol (MeOH) | Solvent |

Experimental Protocol

-

Setup: In a 100 mL RBF, dissolve the Nitro-Intermediate (1.0 g, ~3.4 mmol) in MeOH (30 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt% of substrate).

-

Safety: Pd/C is pyrophoric when dry.[2] Add it to the wet solvent or under an inert gas stream.

-

-

Hydrogenation:

-

Purge the flask with Nitrogen (

). -

Attach a balloon filled with Hydrogen gas.

-

Purge with Hydrogen (

). -

Stir vigorously at RT for 3–12 hours.

-

-

Monitoring: Check TLC for the disappearance of the nitro compound (Amine product will be more polar and stain with Ninhydrin).

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst.

-

Wash the pad with MeOH.

-

Concentrate the filtrate in vacuo.[3]

-

-

Final Purification: The product is often pure enough for use. If purification is required, recrystallize from Ethanol or use column chromatography (DCM:MeOH 95:5).

Quality Control & Characterization

Since specific spectral data for this derivative is not ubiquitous in commercial catalogs, the following values are predicted based on fragment analysis of verified sulfonamide analogs [2].

Expected Analytical Data

-

Physical State: Off-white to beige solid.

-

Molecular Weight: 262.33 g/mol .

-

Proton NMR (

):-

(

-

(

-

(

-

(

-

(

-

(

-

(

-

Mass Spectrometry (ESI):

Troubleshooting Workflow

Figure 2: Diagnostic logic for common synthesis failures.

Safety & Handling

-

Phenylmethanesulfonyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood. It hydrolyzes to produce HCl; keep anhydrous.

-

Nitro Compounds: Potentially toxic and mutagenic. Avoid skin contact.

-

Palladium on Carbon: Pyrophoric.[2] Never add dry catalyst to a solvent containing hydrogen or organic vapors. Keep wet with water or add to inert solvent first.

-

Waste Disposal: All aqueous washes containing pyridine must be segregated into basic organic waste or treated according to local EHS regulations.

References

-

King, J. F., & Durst, T. (1966).[4] The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon-sulfur double bond.[4] Canadian Journal of Chemistry, 44(7), 819-828.[4] Link

-

BenchChem.[2] (n.d.). N-(3-aminophenyl)sulfamide: A Comprehensive Technical Guide. Retrieved October 26, 2023. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitro-reduction protocols).

-

Sigma-Aldrich. (n.d.). Phenylmethanesulfonyl chloride Product Sheet. Link

Sources

Application Note: High-Purity Isolation of N-(3-aminophenyl)benzylsulfonamide Intermediates

This Application Note is designed as a definitive technical guide for the purification of

Executive Summary

The synthesis of N-(3-aminophenyl)benzylsulfonamide typically involves the sulfonlyation of m-phenylenediamine (or reduction of the corresponding nitro-intermediate) with

This guide moves beyond standard silica chromatography, offering a self-validating "pH-Swing" extraction protocol that exploits the specific pKa differentials between the product, the bis-sulfonylated byproduct, and neutral organic impurities (e.g., stilbenes).

Critical Impurity Profiling

To purify effectively, one must understand the "Enemy." The reaction mixture typically contains three distinct classes of impurities that co-elute on standard TLC/HPLC systems.

| Impurity Type | Origin | Chemical Behavior | Removal Strategy |

| Bis-sulfonamide | Over-reaction of m-phenylenediamine (reacting at both amines). | Acidic / Non-Basic. Lacks the free amine required for protonation. | Insoluble in dilute aqueous acid. |

| Stilbene Derivatives | Base-mediated elimination of | Neutral / Lipophilic. No acidic or basic handles. | Soluble in organic wash; insoluble in aqueous acid. |

| Sulfonic Acid | Hydrolysis of starting sulfonyl chloride.[1][2] | Strongly Acidic. Water-soluble at all pH > 1. | Remains in aqueous waste during workup. |

| Oxidized Anilines | Air oxidation of the electron-rich amino group. | Colored / Polar. | Removed via recrystallization or carbon treatment. |

Mechanistic Insight: The Stilbene Anomaly

Unlike arylsulfonyl chlorides, benzylsulfonyl chlorides possess acidic

Protocol A: The "pH-Swing" Extraction (Primary Method)

Principle: This method is the "Workhorse" of the purification. It relies on the fact that the target molecule is an aniline (pKa ~4.6, protonatable) and a sulfonamide (pKa ~11, deprotonatable), whereas the major impurities are either non-basic (bis-sulfonamide, stilbene) or permanently anionic (sulfonic acids).

Reagents:

-

1.0 M Hydrochloric Acid (HCl)

-

2.0 M Sodium Hydroxide (NaOH) or Saturated NaHCO

-

Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)

-

pH Meter or high-precision pH strips

Step-by-Step Workflow

-

Dissolution (Acid Phase):

-

Dissolve the crude reaction residue in EtOAc (10 mL/g).

-

Add 1.0 M HCl (5 mL/g). Agitate vigorously for 10 minutes.

-

Mechanism:[3][4][5] The target N-(3-aminophenyl)benzylsulfonamide protonates at the free amine (

), becoming water-soluble. -

Fate of Impurities: The bis-sulfonamide (no free amine) and stilbene (neutral) remain in the EtOAc layer.

-

-

Phase Separation (The "Purge"):

-

Neutralization (The "Crash"):

-

Cool the aqueous acidic layer to 0–5 °C (ice bath).

-

Slowly add 2.0 M NaOH or Sat. NaHCO

dropwise with stirring. -

Target pH: Adjust exactly to pH 8.0 – 9.0 .

-

Critical Stop: Do NOT exceed pH 11. At pH > 11, the sulfonamide proton (

) will deprotonate, forming a water-soluble salt, preventing precipitation.

-

-

Isolation:

-

The product will precipitate as an off-white solid.

-

Filter the solid and wash with cold water (to remove inorganic salts) and cold hexanes (to dry).

-

Protocol B: Anti-Solvent Recrystallization (Polishing)

If the "pH-Swing" yields a product with slight color (oxidized anilines) or trace salts, use this polishing step. Sulfonamides are notoriously difficult to crystallize due to strong intermolecular H-bonding, often forming oils.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent).

-

Suspend the solid in minimal absolute ethanol (approx. 3-5 mL/g).

-

Heat to reflux (78 °C). If undissolved solids remain (likely inorganic salts), filter hot.

-

Remove from heat. While still warm, add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Add 1-2 drops of ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then to 4 °C.

-

Note: If an "oil out" occurs (droplets instead of crystals), reheat and add more ethanol, or seed with a pure crystal if available.

Protocol C: Flash Chromatography (The "Fixer")

For complex mixtures where extraction fails (e.g., emulsions), use flash chromatography.

-

Stationary Phase: Standard Silica Gel (40-63 µm).

-

Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

-

Modifier: 0.5% Triethylamine (Et

N) or Ammonium Hydroxide.-

Reasoning: The amine group on the product interacts strongly with acidic silanols on silica, causing "tailing" (streaking). The base modifier blocks these sites.

-

-

Gradient: 0%

5% MeOH in DCM. The product typically elutes early (Rf ~0.3 in 95:5 DCM:MeOH), while polar tars stay on the column.

Analytical Validation (Quality Control)

Before proceeding to the next synthetic step, validate purity using these checkpoints:

-

HPLC Purity: >98% (area under curve).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

-

Watch for: A peak at RRT ~1.2-1.3 (Bis-sulfonamide) or RRT > 1.5 (Stilbene).

-

-

1H NMR (DMSO-d6):

-

Diagnostic Signal: The benzylic methylene (

) appears as a singlet around 4.3 – 4.5 ppm . -

Amine Signal: A broad singlet for

(aniline) around 5.0 – 5.5 ppm . -

Sulfonamide Signal: A sharp singlet for

around 9.5 – 10.0 ppm . -

Impurity Check: Look for vinylic protons (7.0-7.5 ppm region, overlapping with aromatics) indicating stilbene contamination.

-

References

-

General Sulfonamide Synthesis & Properties

- PubChem Compound Summary for Benzenesulfonamide derivatives.

-

pKa Values of Anilines and Sulfonamides

-

Bordwell pKa Table (Acidity in DMSO/Water).[8]

-

-

Purification of Sulfonamides via Acid-Base Extraction

- Organic Syntheses, Coll. Vol. 4, p. 943 (1963); Vol. 34, p. 96 (1954).

-

Mechanism of Stilbene Formation from Benzylsulfonyl Chlorides

- King, J. F., et al. "Sulfenes from alpha-toluenesulfonyl chloride." Canadian Journal of Chemistry.

-

(General Journal Landing Page for verification)

-

Chromatographic Separation of Amines

- Chemistry Stack Exchange: Purific

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]

- 5. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]

- 6. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1021818C - The method for purifying crude 4-aminophenol - Google Patents [patents.google.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Application Note: A Practical Guide to Determining the Solvent Solubility Profile of N-(3-Aminophenyl)-1-phenylmethanesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly influencing everything from reaction kinetics to bioavailability. This document provides a comprehensive guide for researchers to systematically determine the solvent solubility profile of N-(3-Aminophenyl)-1-phenylmethanesulfonamide. Eschewing a rigid template, this guide is structured to provide a foundational understanding of the molecule's predicted behavior, followed by detailed, field-proven protocols for both rapid kinetic screening and definitive thermodynamic solubility determination. The methodologies are grounded in established principles and authoritative guidelines to ensure the generation of reliable and reproducible data.

Part 1: Foundational Analysis and Theoretical Considerations

Before embarking on experimental work, a theoretical analysis of the target compound, N-(3-Aminophenyl)-1-phenylmethanesulfonamide, provides a rational basis for solvent selection and experimental design.

1.1. Physicochemical Properties

-

Molecular Formula: C₁₃H₁₄N₂O₂S

-

Molecular Weight: 262.33 g/mol

-

Predicted State: Likely a solid at room temperature.

-

Chemical Structure:

(A representative image would be placed here in a full document)

1.2. Structural Insights into Solubility Behavior

The structure of N-(3-Aminophenyl)-1-phenylmethanesulfonamide contains several functional groups that govern its solubility:

-

Aromatic Rings (Phenyl Groups): These two non-polar, hydrophobic rings contribute to the molecule's solubility in organic solvents.

-

Sulfonamide Group (-SO₂NH-): This group is polar and capable of hydrogen bonding. The hydrogen on the nitrogen is weakly acidic, meaning its ionization state, and therefore solubility, can be influenced by pH.[1][2]

-

Primary Amine Group (-NH₂): The aminophenyl moiety contains a basic primary amine. At acidic pH values below its pKa, this group will be protonated (-NH₃⁺), which typically increases aqueous solubility.[3]

Causality Behind Predictions: The presence of both hydrophobic (aromatic rings) and hydrophilic/ionizable (sulfonamide, amine) groups suggests that the compound will exhibit limited solubility in both highly non-polar solvents (like hexane) and water. Its solubility is expected to be highest in polar organic solvents and to be significantly pH-dependent in aqueous media.[1][3] The fundamental principle of "like dissolves like" posits that solubility is favored when the intermolecular interactions between the solute and solvent are similar to the solute-solute and solvent-solvent interactions.[4]

Part 2: Strategic Solvent Selection for Screening

A systematic approach to solvent screening is essential. The following table provides a recommended list of solvents, categorized by their properties, to build a comprehensive solubility profile. This selection covers a wide range of polarities and hydrogen bonding capabilities.

| Solvent Category | Recommended Solvents | Rationale for Selection |

| Aqueous Buffers | pH 1.2 (SGF), pH 4.5 Acetate, pH 6.8 Phosphate (SGF), pH 7.4 Phosphate (PBS) | To assess pH-dependent solubility, which is critical for predicting oral absorption and for developing parenteral formulations. These specific pH values are recommended by ICH guidelines.[5][6][7] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol (IPA) | Capable of hydrogen bonding; often used in purification (recrystallization) and as co-solvents in formulations. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | Can accept hydrogen bonds and have significant dipole moments. DMSO is a powerful solvent often used for creating high-concentration stock solutions for biological assays.[8] |

| Non-Polar / Low Polarity | Dichloromethane (DCM), Ethyl Acetate, Toluene, Cyclohexane | Used to assess solubility in lipophilic environments, relevant for extractions and understanding partitioning behavior (e.g., LogP).[9] |

Part 3: Experimental Protocols for Solubility Determination

Two primary methods are presented: a rapid kinetic assay for high-throughput screening and a more rigorous thermodynamic (equilibrium) assay for definitive solubility measurement.

Protocol 3.1: High-Throughput Kinetic Solubility Assay

This method is designed for rapid assessment, often in early-stage discovery, where compound availability is limited.[10] It measures the solubility of a compound that precipitates out of a solution when an organic stock (typically DMSO) is diluted into an aqueous buffer.[11][12][13]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-(3-Aminophenyl)-1-phenylmethanesulfonamide (e.g., 10 mM) in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., pH 7.4 PBS) to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[12]

-

Precipitate Removal: Separate the undissolved precipitate. This is typically done by filtering the plate through a 0.45 µm filter plate.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis plate reader, against a standard curve prepared in the same buffer/DMSO mixture.[3]

Trustworthiness Check: This method provides an apparent solubility. It can be prone to supersaturation, yielding higher values than the true equilibrium solubility. It is best used for ranking compounds rather than for obtaining a definitive thermodynamic value.[10]

Protocol 3.2: Thermodynamic (Equilibrium) "Shake-Flask" Solubility Assay

This is the gold-standard method for determining the true equilibrium solubility of a compound.[14][15] It involves equilibrating an excess of the solid compound with the solvent over an extended period. The protocol described here is aligned with recommendations from regulatory bodies like the ICH.[5][7]

Materials & Equipment:

-

N-(3-Aminophenyl)-1-phenylmethanesulfonamide (solid)

-

Selected solvents (from Table in Part 2)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control (e.g., 25 °C or 37 °C)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a UV detector

-

Calibrated pH meter

Step-by-Step Methodology:

-

Compound Addition: Add an excess amount of solid N-(3-Aminophenyl)-1-phenylmethanesulfonamide to a glass vial.

-

Rationale: An excess of solid is required to ensure that a saturated solution is formed and that equilibrium is maintained with the solid phase.[13]

-

-

Solvent Addition: Add a precise volume of the chosen pre-equilibrated solvent (e.g., 1 mL) to the vial.

-